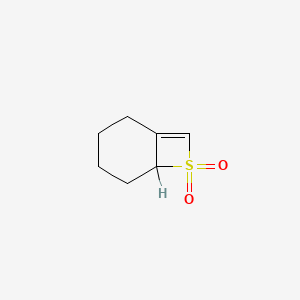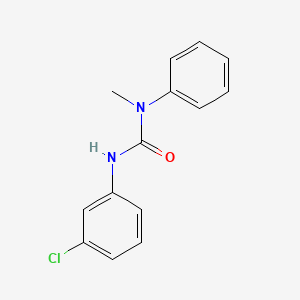
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is a complex organic compound that features both indole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide typically involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives of the indole or naphthalene rings.
Reduction: Reduced forms of the hydrazone or carbonyl groups.
Substitution: Halogenated derivatives of the indole or naphthalene rings.
Scientific Research Applications
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)-N-(naphthalen-1-yl)acetamide
- 2-(2-(1H-Indol-3-yl)hydrazinyl)-N-(naphthalen-1-yl)acetamide
- 2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(phenyl)-2-oxoacetamide
Uniqueness
2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Properties
CAS No. |
880051-42-3 |
|---|---|
Molecular Formula |
C21H16N4O2 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N'-[(E)-1H-indol-3-ylmethylideneamino]-N-naphthalen-1-yloxamide |
InChI |
InChI=1S/C21H16N4O2/c26-20(24-19-11-5-7-14-6-1-2-8-16(14)19)21(27)25-23-13-15-12-22-18-10-4-3-9-17(15)18/h1-13,22H,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
BOYDWVNGJGHFDL-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


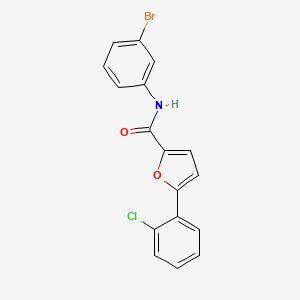

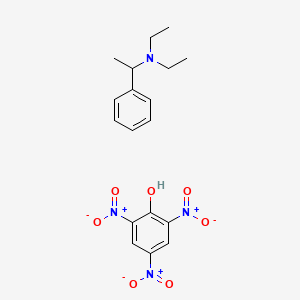
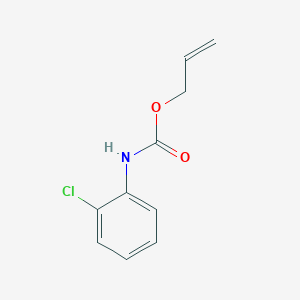
![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)
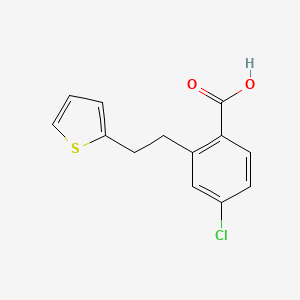
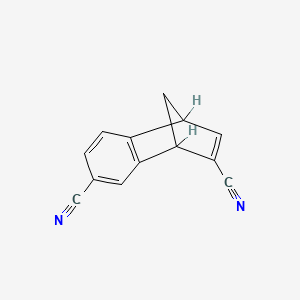

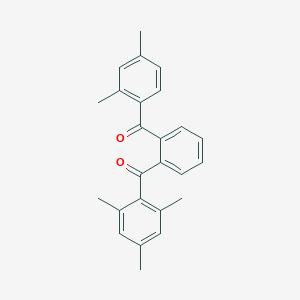
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)pyrrolidin-1-yl]propanoate](/img/structure/B11950326.png)

